Home > Products > Building Blocks P5640 > 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine - 1053655-59-6

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Catalog Number: EVT-1808528
CAS Number: 1053655-59-6
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654)

Compound Description: (2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654) is a novel AKT inhibitor that displays potent proapoptotic activity and chemosensitizing effects in T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This compound leads to rapid cell death in both T-ALL cell lines and patient samples, inducing apoptosis even in drug-resistant cell lines. [] A443654 effectively synergizes with the DNA-damaging agent etoposide, enhancing its efficacy in both drug-sensitive and drug-resistant cell lines. []

Pictilisib (GDC-0941)

Compound Description: Pictilisib (GDC-0941), chemically named 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, is a phosphatidylinositol 3-kinase (PI3K) inhibitor. [] Studies utilizing matrix-assisted laser desorption ionization (MALDI) imaging mass spectrometry demonstrated its distribution in the brain and tumors of U87 and GS2 orthotopic glioblastoma models. [] Pictilisib was detected within tumors of the contrast-enhancing U87 model but was absent in tumors of the non-enhancing GS2 model, suggesting its limited ability to penetrate certain areas of the brain. []

(Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26)

Compound Description: (Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26) is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). [] A scalable synthesis was developed for this compound, enabling its production in multi-hundred gram quantities. [] The synthetic process involves a series of steps, including a magnesium perchlorate-catalyzed regioselective epoxide ring-opening, functional group transformations, chiral separation, and a Knoevenagel condensation. []

Relevance: This compound shares the indazole core structure with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine. [] In this case, the indazole is substituted at position 5 with a methylene linker connected to a thiazolidine-2,4-dione moiety, forming a complex heterocyclic system. []

5-Nitro-1H-indazol-1-ylphosphonate

Compound Description: Diethyl 5-nitro-1H-indazol-1-ylphosphonate (3d) is one of a series of novel phosphoramidates and phosphonates synthesized through a one-step reaction involving diethyl phosphorochloridate and various bioactive amines. [] Compound 3d demonstrated promising antimicrobial activity against Pseudomonas aeruginosa and Trichoderma viride. [] The presence of the electron-withdrawing nitro group at position 5 of the indazole moiety is believed to contribute to its potent antimicrobial properties. []

Relevance: This compound is structurally related to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine through its indazole core structure. [] The key difference lies in the presence of a nitro group at position 5 and the phosphonate substituent at position 1 of the indazole ring in compound 3d, compared to the tetrahydropyran substituent at position 1 and the amine group at position 6 in the target compound. []

N-(2′-chloropyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amine (5)

Compound Description: N-(2′-chloropyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amine (5) is a key intermediate in the synthesis of novel pyrimidine derivatives containing indazole. [] This compound was prepared from 6-nitro-1H-indazole through a series of reactions, including N-methylation, catalytic reduction, nucleophilic substitution, and alkylation. [] It serves as a precursor for synthesizing various N-(2′-substituted pyrimidin-4′-yl)-N,1-dimethyl-1H-indazol-6-amines, which have potential applications in medicinal chemistry. []

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)

Compound Description: Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) is identified as the first selective non-peptide protease-activated receptor 4 (PAR4) antagonist. [] It served as a lead compound for the development of novel PAR4 antagonists, leading to the synthesis of two series of derivatives: N1-substituted arylmethyl-3-(4-ethoxycarbonylphenyl)indazole derivatives (I) and N2-substituted arylmethyl-3-(4-ethoxycarbonylphenyl)indazole derivatives (II). [] YD-3 demonstrated potent inhibitory effects on PAR4-mediated platelet aggregation. []

Relevance: While YD-3 shares the indazole core structure with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, it differs significantly in the position of substitution and the overall molecular architecture. [] YD-3 has a benzyl group at position 1 and a 4-ethoxycarbonylphenyl group at position 3 of the indazole ring. [] This highlights how minor modifications to the indazole scaffold can dramatically alter its biological activity and target specificity.

5-(1H-Indol-2-yl)-1-methyl-6,7-dihydro-2H-indazole (1) and 5-(1H-Indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole (2)

Compound Description: 5-(1H-Indol-2-yl)-1-methyl-6,7-dihydro-2H-indazole (1) and 5-(1H-Indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole (2) are regioisomeric indazole derivatives. [] These isomers were synthesized through distinct regioselective approaches. [] The 1-methyl isomer (1) was prepared using a palladium-catalyzed Suzuki coupling reaction between 5-bromo-1-methyl-6,7-dihydro-1H-indazole and indole-2-boronate. [] The 2-methyl isomer (2) was synthesized by reacting lithium (1-carboxylato-1H-indole-2-yl)lithium with 2-methyl-2,4,6,7-tetrahydro-indazol-5-one, followed by acid-catalyzed dehydration. []

3,5-Dichloro-2,6-diindazolylpyridine-4-amine (isomers)

Compound Description: The synthesis of 3,5-dichloro-2,6-diindazolylpyridine-4-amine resulted in a mixture of three regioisomers: 3,5-dichloro-2,6-di(2H-indazol-2-yl)pyridin-4-amine, 3,5-dichloro-2-(1H-indazol-1-yl)-6-(2H-indazol-2-yl)pyridin-4-amine, and 3,5-dichloro-2,6-di(1H-indazol-1-yl)pyridin-4-amine. [] These isomers were separated and characterized, and their iron(II) complexes were prepared and studied. [] These complexes provide insights into how steric hindrance, caused by bulky substitution and twisted ligand conformations, can influence the spin-crossover (SCO) activity of FeII centers. []

Overview

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is a chemical compound with the molecular formula C12H15N3OC_{12}H_{15}N_{3}O and a molecular weight of approximately 217.27 g/mol. This compound belongs to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Indazoles have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors and in other biological contexts.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and VWR, which provide detailed information on its properties and availability. The CAS number for this compound is 886230-76-8, which aids in its identification across different platforms .

Classification

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is classified under organic compounds, specifically as an amine and an indazole derivative. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine typically involves several steps that include the formation of the indazole ring and subsequent modifications to introduce the tetrahydro-2H-pyran group. Common methods include:

  1. Regioselective C-H Arylation: This method utilizes copper-catalyzed reactions to introduce aryl groups into the indazole framework. The reactions often involve boronic acids as coupling partners .
  2. N-Arylation: This process involves the substitution of nitrogen in the indazole structure with aryl groups, enhancing the compound's biological activity .
  3. Deprotection Strategies: The tetrahydro-2H-pyran moiety may require deprotection after initial synthesis to yield the final amine product .

Technical Details

The optimization of reaction conditions is crucial for achieving high yields in synthesis. For instance, varying solvents and catalysts can significantly influence the efficiency of C-H activation processes .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular formula: C12H15N3OC_{12}H_{15}N_{3}O
  • Molecular weight: 217.27 g/mol
  • CAS Number: 886230-76-8 .
Chemical Reactions Analysis

Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. C-H Activation Reactions: These reactions are pivotal for modifying the indazole core, allowing for the introduction of diverse functional groups.
  2. Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can undergo cross-coupling with various electrophiles, expanding its chemical diversity .

Technical Details

The efficiency of these reactions often depends on factors such as temperature, pressure, and the choice of catalyst, highlighting the need for careful optimization during synthesis.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine often involves interaction with specific biological targets such as kinases. The proposed mechanism includes:

  1. Binding to Kinase Domains: The compound may mimic ATP or other substrates, leading to inhibition of kinase activity.
  2. Inducing Conformational Changes: Binding can induce conformational changes within the target protein, disrupting its normal function.

Data

Computational studies suggest that the binding affinity and selectivity are influenced by the structural features of the indazole core and substituents like tetrahydro-pyran .

Physical and Chemical Properties Analysis

Physical Properties

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine exhibits several notable physical properties:

  • Appearance: Typically appears as a solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.

Relevant data from studies indicate its stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .

Applications

Scientific Uses

This compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a kinase inhibitor, it may be explored for therapeutic applications against cancers or other diseases involving dysregulated kinase activity.
  2. Chemical Biology: Its ability to modify biological pathways makes it a candidate for studying cellular processes.
  3. Drug Development: The unique structure allows for further derivatization, potentially leading to novel drug candidates with improved efficacy and selectivity.

Properties

CAS Number

1053655-59-6

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

IUPAC Name

1-(oxan-2-yl)indazol-6-amine

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2

InChI Key

BVMGAUOJVUEFSV-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)N)C=N2

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)N)C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.